4-[(2-Ethylhexyl)oxy]aniline
Description
4-[(2-Ethylhexyl)oxy]aniline is an aromatic amine derivative characterized by a branched 2-ethylhexyloxy substituent at the para position of the aniline ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of azo-compounds with antimicrobial properties . Its structure (C₁₄H₂₃NO) includes a bulky alkoxy group, which enhances solubility in nonpolar solvents and influences reactivity during coupling reactions. In studies, it has been synthesized via nucleophilic substitution, achieving yields up to 85% under optimized conditions, as confirmed by ¹H-NMR analysis (δ 6.74–0.90 ppm) .
Properties
IUPAC Name |
4-(2-ethylhexoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGWJYOTIQXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594376 | |
| Record name | 4-[(2-Ethylhexyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174493-51-7 | |
| Record name | 4-[(2-Ethylhexyl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
4-Hexyloxyaniline (C₁₂H₁₉NO)
- Structure : Linear hexyloxy group at the para position.
- Properties: Lower molecular weight (193.29 g/mol) and density (0.985 g/cm³) compared to the branched 2-ethylhexyl analog.
- Applications : Used in research for small-molecule synthesis, though less prevalent in azo-dye preparation due to lower yield efficiency in coupling reactions compared to branched analogs .
4-(2-Phenoxyethoxy)aniline Derivatives
- Example: N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (C₂₃H₂₅NO₃).
- Structure: Incorporates a phenoxyethoxy group, introducing aromaticity and increased hydrogen-bonding capacity.
- Properties : Higher molecular weight (363.45 g/mol) and polarity due to ether and benzyl groups, making it suitable for pharmaceutical intermediates .
Substituent Type Variations
4-(4-Ethylcyclohexyl)aniline (C₁₄H₂₁N)
Methoxy-Substituted Analogs
- Example: 4-Methoxy-2-methylaniline (C₈H₁₁NO).
- Structure : Methoxy and methyl groups at ortho/para positions.
- Properties : Smaller substituents increase reactivity in electrophilic substitution but reduce solubility in organic solvents. Widely used in agrochemical synthesis .
Functionalized Derivatives
Brominated Analog: 4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline
Pharmacopeial Derivatives (e.g., USP Iscotrizinol Related Compounds)
- Example: Bis(2-ethylhexyl) 4,4′-{[6-({4-[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-triazine-diyl}dibenzoate (C₅₅H₇₁N₇O₇).
- Structure : Combines 2-ethylhexyl esters and triazine linkages.
- Applications : UV-absorbing compounds in sunscreen formulations, highlighting the versatility of 2-ethylhexyl groups in enhancing lipophilicity and stability .
Comparative Data Table
Key Findings and Implications
- Branching vs. Linearity : Branched 2-ethylhexyloxy groups improve solubility in organic solvents and reaction yields compared to linear analogs, critical for azo-compound synthesis .
- Substituent Effects : Cyclohexyl and aromatic substituents enhance thermal stability and electronic properties, favoring materials science applications .
- Functionalization : Bromination or esterification expands utility into optoelectronics and pharmaceuticals, demonstrating the compound’s adaptability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
